Zuclopenthixol-d4 Succinate Salt

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

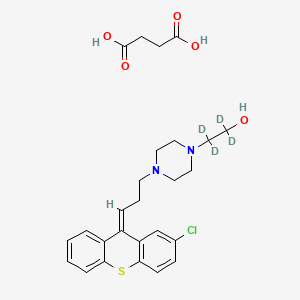

Zuclopenthixol-d4 Succinate Salt: is a deuterium-labeled derivative of Zuclopenthixol, a thioxanthene-based neuroleptic compound. It acts as a mixed dopamine D1/D2 receptor antagonist and is primarily used in scientific research. The compound is known for its high purity and stability, making it suitable for various analytical and experimental applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Zuclopenthixol-d4 Succinate Salt involves the incorporation of deuterium into the Zuclopenthixol molecule. This process typically includes the following steps:

Deuteration: The introduction of deuterium atoms into the Zuclopenthixol molecule. This can be achieved through catalytic exchange reactions using deuterium gas or deuterated solvents.

Succinate Formation: The deuterated Zuclopenthixol is then reacted with succinic acid to form the succinate salt. .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Bulk Deuteration: Using large quantities of deuterium gas or deuterated solvents to achieve the desired level of deuteration.

Purification: The deuterated product is purified using techniques such as crystallization, chromatography, or recrystallization to ensure high purity.

Salt Formation: The purified deuterated Zuclopenthixol is then reacted with succinic acid to form the succinate salt, followed by further purification and quality control measures

Chemical Reactions Analysis

Types of Reactions: Zuclopenthixol-d4 Succinate Salt undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo substitution reactions, particularly at the aromatic ring, using reagents such as halogens or alkylating agents

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

Substitution: Halogens, alkylating agents, catalysts like palladium or platinum

Major Products:

Oxidation: Formation of oxidized derivatives with altered functional groups.

Reduction: Formation of reduced derivatives with altered oxidation states.

Substitution: Formation of substituted derivatives with new functional groups attached to the aromatic ring

Scientific Research Applications

Chemistry: Zuclopenthixol-d4 Succinate Salt is used as a stable isotope-labeled compound in various chemical analyses, including mass spectrometry and nuclear magnetic resonance spectroscopy. It serves as an internal standard for quantification and structural elucidation .

Biology: In biological research, the compound is used to study the pharmacokinetics and metabolism of Zuclopenthixol. The deuterium labeling allows for precise tracking and quantification in biological systems .

Medicine: this compound is used in preclinical studies to investigate the pharmacological effects and mechanisms of action of Zuclopenthixol. It helps in understanding the drug’s interaction with dopamine receptors and its potential therapeutic applications .

Industry: The compound is used in the pharmaceutical industry for the development and validation of analytical methods. It is also employed in quality control processes to ensure the consistency and purity of Zuclopenthixol-based products .

Mechanism of Action

Zuclopenthixol-d4 Succinate Salt exerts its effects primarily through antagonism of dopamine D1 and D2 receptors. By blocking these receptors, the compound inhibits dopamine-mediated neurotransmission, leading to its antipsychotic effects. Additionally, this compound has high affinity for alpha1-adrenergic and 5-HT2 receptors, contributing to its overall pharmacological profile .

Comparison with Similar Compounds

Zuclopenthixol: The non-deuterated form of Zuclopenthixol-d4 Succinate Salt, used as an antipsychotic agent.

Clopenthixol: Another thioxanthene derivative with similar pharmacological properties.

Flupenthixol: A related compound with antipsychotic effects, also acting on dopamine receptors

Uniqueness: this compound is unique due to its deuterium labeling, which enhances its stability and allows for precise analytical applications. The deuterium atoms provide a distinct mass difference, making it an ideal internal standard for various analytical techniques .

Biological Activity

Zuclopenthixol-d4 succinate salt is a deuterium-labeled derivative of zuclopenthixol, a thioxanthene antipsychotic medication. This compound is primarily utilized in research settings to study drug metabolism and pharmacokinetics due to the stability provided by deuterium isotopes. This article delves into the biological activity of Zuclopenthixol-d4, highlighting its pharmacological properties, mechanisms of action, and relevant research findings.

- Chemical Formula : C₃₁H₃₄D₄N₂O₄S

- Molecular Weight : 523.08 g/mol

- Structure : The compound features a thioxanthene backbone, which is characteristic of its class.

Zuclopenthixol-d4 primarily functions as an antagonist at dopamine receptors, specifically D1 and D2 subtypes. By blocking these receptors, it alleviates symptoms associated with psychosis, such as hallucinations and delusions. Additionally, it exhibits sedative effects, which can be beneficial in managing agitation in psychiatric patients .

Biological Activity

The biological activity of Zuclopenthixol-d4 can be summarized as follows:

- Antipsychotic Effects : Effective in treating acute psychoses like schizophrenia.

- Sedative Properties : Provides calming effects, useful in acute agitation.

- Influence of Deuterium Labeling : The presence of deuterium may alter the pharmacodynamics and pharmacokinetics compared to its non-deuterated counterpart, potentially affecting efficacy and safety profiles.

Comparative Analysis with Other Antipsychotics

A comparison of Zuclopenthixol-d4 with other antipsychotic agents reveals its unique position in therapeutic applications:

| Compound Name | Structure Type | Primary Action | Unique Features |

|---|---|---|---|

| Zuclopenthixol | Thioxanthene | Dopamine antagonist | Non-deuterated version |

| Flupentixol | Thioxanthene | Dopamine antagonist | Longer half-life |

| Chlorpromazine | Phenothiazine | Dopamine antagonist | Broad spectrum antipsychotic |

| Risperidone | Benzisoxazole | Serotonin/Dopamine antagonist | Fewer extrapyramidal side effects |

Zuclopenthixol-d4's deuterium labeling enhances research capabilities regarding drug metabolism without altering its core pharmacological properties.

Pharmacokinetics

Research indicates that the metabolic pathways of Zuclopenthixol-d4 are similar to those of its parent compound. Key pharmacokinetic parameters include:

- Volume of Distribution : Approximately 20 L/kg.

- Protein Binding : High (98-99%).

- Half-Life : About 20 hours for oral forms; significantly longer for depot formulations (up to 19 days) due to slow release from oil depots .

Study on Oral Fluid Quantification

A study utilizing ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) assessed the quantification of Zuclopenthixol-d4 in oral fluid samples. The mean recovery rates were noted at various concentrations, indicating the reliability of this method for measuring antipsychotic levels in biological matrices. The results showed variability but highlighted the potential for using oral fluid as a non-invasive sampling method for monitoring drug levels .

Efficacy in Long-Acting Injectable Formulations

Research comparing long-acting injectable formulations found that Zuclopenthixol decanoate (the non-deuterated form) demonstrated favorable outcomes regarding patient tolerability and satisfaction compared to other antipsychotics like paliperidone palmitate. This suggests that variations in formulation can significantly impact clinical outcomes .

Properties

Molecular Formula |

C26H31ClN2O5S |

|---|---|

Molecular Weight |

523.1 g/mol |

IUPAC Name |

butanedioic acid;2-[4-[(3Z)-3-(2-chlorothioxanthen-9-ylidene)propyl]piperazin-1-yl]-1,1,2,2-tetradeuterioethanol |

InChI |

InChI=1S/C22H25ClN2OS.C4H6O4/c23-17-7-8-22-20(16-17)18(19-4-1-2-6-21(19)27-22)5-3-9-24-10-12-25(13-11-24)14-15-26;5-3(6)1-2-4(7)8/h1-2,4-8,16,26H,3,9-15H2;1-2H2,(H,5,6)(H,7,8)/b18-5-;/i14D2,15D2; |

InChI Key |

KUEAHHOXAMWWOW-PUOCTRNESA-N |

Isomeric SMILES |

[2H]C([2H])(C([2H])([2H])O)N1CCN(CC1)CC/C=C\2/C3=CC=CC=C3SC4=C2C=C(C=C4)Cl.C(CC(=O)O)C(=O)O |

Canonical SMILES |

C1CN(CCN1CCC=C2C3=CC=CC=C3SC4=C2C=C(C=C4)Cl)CCO.C(CC(=O)O)C(=O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.